molecular formula C19H14N4O5 B14479352 3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid CAS No. 65883-13-8

3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid

Cat. No.: B14479352
CAS No.: 65883-13-8
M. Wt: 378.3 g/mol
InChI Key: PAEBEXXUBSXHSQ-UHFFFAOYSA-N
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Description

3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a nitro group, a hydrazinyl linkage, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-nitroaniline with 4-oxocyclohexa-2,5-dien-1-ylidene hydrazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and hydrazinyl linkage play crucial roles in its activity, allowing it to form covalent bonds with target molecules, thereby modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Hydroxyphenyl)(4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzoic acid
  • 2,6-di-tert-butyl-α-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-p-tolyloxy

Uniqueness

Compared to similar compounds, 3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a hydrazinyl linkage allows for a broader range of chemical modifications and interactions with biological targets .

Properties

CAS No.

65883-13-8

Molecular Formula

C19H14N4O5

Molecular Weight

378.3 g/mol

IUPAC Name

4-[4-[(4-hydroxyphenyl)diazenyl]anilino]-3-nitrobenzoic acid

InChI

InChI=1S/C19H14N4O5/c24-16-8-6-15(7-9-16)22-21-14-4-2-13(3-5-14)20-17-10-1-12(19(25)26)11-18(17)23(27)28/h1-11,20,24H,(H,25,26)

InChI Key

PAEBEXXUBSXHSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])N=NC3=CC=C(C=C3)O

Origin of Product

United States

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